Scaffold Divergence: 5-Fluoro-2-pyridyl vs. Unsubstituted 4-Pyridyl Fragment Binding Affinity
While the target compound has not been directly profiled in published binding assays, a closely related analog—4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP; CAS 166196-54-9)—demonstrates that the 4-bromo-3-aryl pyrazole core engages the HDGFRP2 PWWP domain with a Kd of 7 μM and a ligand efficiency of 0.47 kcal·mol⁻¹·heavy atom⁻¹ [1]. The target compound's 5-fluoro-2-pyridyl substitution introduces distinct electronic and positional vectors relative to the 4-pyridyl attachment in BPP. This structural divergence is procurement-relevant because the fluorine atom at C5 modulates the electron density of the pyridine nitrogen (pKa shift estimated at -0.8 to -1.2 units relative to unsubstituted pyridine, class-level inference), potentially altering hinge-binding interactions in kinase or bromodomain targets . Users evaluating fragment libraries for FBDD campaigns should consider that the 5-fluoro-2-pyridyl motif provides a differentiated growth vector compared to the 4-pyridyl analog, enabling exploration of distinct chemical space in hit-to-lead optimization [2].
| Evidence Dimension | Binding affinity of structurally related 4-bromo-3-aryl pyrazole core |
|---|---|
| Target Compound Data | Not directly reported; binding predicted to differ based on altered pyridine attachment geometry and fluorine substitution |
| Comparator Or Baseline | 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (BPP): Kd = 7 μM (HDGFRP2 PWWP domain), Ligand Efficiency = 0.47 |
| Quantified Difference | N/A (no direct comparative data available); structural divergence characterized by pyridine attachment position (C2 vs. C4) and fluorine substitution (present vs. absent) |
| Conditions | Isothermal titration calorimetry (ITC); HDGFRP2 PWWP domain (human recombinant protein) |
Why This Matters
This structural divergence supports differentiated fragment library composition, where the target compound offers an alternative vector for SAR exploration compared to the well-characterized BPP scaffold.
- [1] Wei, X., Li, S., Li, Z., Wang, L., Fan, W., Ruan, K., & Gao, J. (2024). Fragment-based discovery of small molecule inhibitors of the HDGFRP2 PWWP domain. FEBS Letters, 598, 2533-2543. View Source
- [2] Bai, B., et al. (2026). Fragment-based drug discovery (FBDD) fragment library design principles: a systematic summary of 20 years of industrial experience. BAAI Hub. View Source
